
(R)-1-(Anthracen-9-yl)ethanamine
Overview
Description
(R)-1-(Anthracen-9-yl)ethanamine (CAS: 241488-97-1) is a chiral primary amine featuring an anthracene moiety linked to an ethylamine group. Its molecular weight is 221.30 g/mol, and it is typically supplied at 95% purity . This compound is primarily used in research settings, particularly in materials science and medicinal chemistry, where its aromatic and electronic properties are leveraged .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Anthracen-9-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: Anthracene is functionalized to introduce a suitable leaving group, such as a halogen, at the 9-position.
Nucleophilic Substitution: The halogenated anthracene undergoes nucleophilic substitution with an amine source, such as ®-1-phenylethylamine, under basic conditions to yield ®-1-(Anthracen-9-yl)ethanamine.
Industrial Production Methods: Industrial production of ®-1-(Anthracen-9-yl)ethanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: ®-1-(Anthracen-9-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the anthracene ring.
Scientific Research Applications
Organic Electronics
(R)-1-(Anthracen-9-yl)ethanamine is utilized as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its luminescent properties make it suitable for applications in electronic devices.
Key Findings:
- OLEDs based on this compound demonstrated an external quantum efficiency of 10.06% with low efficiency roll-off, indicating effective light emission characteristics.
Medicinal Chemistry
The compound is being investigated for its pharmacological properties, particularly as a potential ligand in drug design. Its interaction with biological macromolecules suggests possible applications in anticancer and antimicrobial therapies.
Mechanisms of Action:
- DNA Intercalation : The planar structure of anthracene allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation.
Material Science
In material science, this compound is explored for developing novel materials with unique electronic and optical properties. Its ability to participate in various chemical reactions enhances its utility in synthesizing complex materials.
Application Area | Description | Unique Features |
---|---|---|
Organic Electronics | Used in OLEDs and photovoltaics | High luminescence efficiency |
Medicinal Chemistry | Potential anticancer and antimicrobial agent | DNA intercalation capability |
Material Science | Development of novel materials | Versatile chemical reactivity |
Radiation Detection
The compound has been employed in the development of organic scintillators for radiation detection. Its photophysical properties make it suitable for measuring radiation levels effectively.
Case Study 1: Organic Light-Emitting Diodes
A study demonstrated that OLEDs incorporating this compound exhibited superior performance metrics compared to traditional materials. The external quantum efficiency reached 10.06%, highlighting the compound's potential for commercial applications in display technologies.
Case Study 2: Anticancer Activity
Research indicated that this compound could inhibit cancer cell proliferation through its interaction with DNA. Cell viability assays showed a significant reduction in cancer cell growth, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ®-1-(Anthracen-9-yl)ethanamine involves its interaction with molecular targets, such as enzymes or receptors. The anthracene moiety can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Anthracene vs. Naphthalene Derivatives
(R)-1-(Naphthalen-2-yl)ethanamine (CAS: 82572-03-0)
- Structure : Substitutes anthracene with a naphthalene ring.
- Impact: Reduced aromatic surface area lowers π-π stacking efficiency compared to anthracene derivatives.
- Applications : More suited for reactions requiring moderate hydrophobicity, such as small-molecule catalysis .
(S)-1-(Naphthalen-2-yl)ethanamine (CAS: 1630984-19-8)
- Stereochemistry : (S)-configuration alters binding specificity in chiral environments.
- Biological Relevance : Demonstrated utility in inhibiting P-glycoprotein (P-gp) in drug-resistant cancer cells, similar to anthracene-based amines but with reduced steric hindrance .
Functional Group Modifications
(E)-3-(Anthracen-9-yl)-1-phenylprop-2-en-1-ones (Series 21a–21q)
- Structure: Replaces the amine with a ketone and enone system.
- Electronic Properties : Extended conjugation enhances UV-Vis absorption, making these compounds suitable for optoelectronic applications. However, the lack of a basic amine limits hydrogen-bonding capabilities .
- Synthesis : Prepared via Diels-Alder reactions, requiring harsher conditions (e.g., 90°C for 48 hours) compared to microwave-assisted methods used for ethanamine derivatives .
N,N-Dimethyl-9,10-dihydro-9,10-ethanoanthracen-11-amine (CAS: 102697-52-9)
- Structure: Incorporates an ethano bridge and dimethylamine.
- Planarity Reduction: The ethano bridge disrupts anthracene planarity, reducing π-stacking but improving solubility in non-polar solvents.
- Biological Activity : The tertiary amine may enhance membrane permeability compared to primary amines like (R)-1-(Anthracen-9-yl)ethanamine .
Hybrid Compounds with Dual Pharmacophores
Thioxanthonic-Amines (Compounds 15–17)
- Structure : Merges thioxanthone and amine groups.
- Biological Performance : Exhibits dual P-gp inhibition and cytotoxic activity. At 10 µM, compound 15 enhances doxorubicin efficacy in resistant cancer cells, outperforming verapamil .
- Comparison : The anthracene-ethanamine scaffold lacks a thioxanthone group but may offer superior π-stacking for material stabilization .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Crystallography: Anthracene derivatives like this compound exhibit stabilized crystal lattices via C–H···N hydrogen bonds and anthracene stacking (R = 0.0468 in related structures) . Naphthalene analogs show weaker intermolecular interactions, favoring monoclinic packing .
- Biological Activity : Primary amines with larger aromatic systems (anthracene > naphthalene) demonstrate enhanced binding to hydrophobic pockets in enzymes, though solubility remains a challenge .
- Synthetic Efficiency : Microwave methods improve yields for ethanamines (70–85%) compared to traditional thermal routes (60–75%) .
Biological Activity
(R)-1-(Anthracen-9-yl)ethanamine is a compound with significant potential in various fields, particularly in biochemistry and optoelectronics. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
This compound is characterized by its anthracene moiety, which contributes to its luminescent properties. The compound can be synthesized through various methods, including the use of asymmetric synthesis techniques that introduce chirality at the C1 position, yielding high optical purity .
Synthesis Pathways
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies on related anthracene derivatives have shown effectiveness against various bacterial strains, suggesting a potential for development as an antimicrobial agent . The imine or azomethine functional groups present in these compounds are critical for their biological activities.
Fluorescent Probes
The compound's luminescent properties make it suitable for use as a fluorescent probe in biological applications. It has been employed in the design of probes that can detect specific biomolecules due to its ability to exhibit excimer fluorescence with high luminous efficiency .
Case Studies
- Antimicrobial Activity : In a study examining Schiff bases, derivatives similar to this compound were found to possess significant antibacterial and antifungal properties. The presence of the anthracene structure enhanced these effects, indicating that structural modifications can influence biological activity .
- Cell Viability Studies : Related anthracene derivatives have been tested for their effects on cell viability in cancer cell lines. For instance, compounds with similar structures were shown to induce apoptosis in colon cancer cells through mitochondrial pathways, highlighting the potential of this compound in cancer therapeutics .
Applications in Optoelectronics
In addition to its biological applications, this compound is being researched for its role in organic light-emitting diodes (OLEDs). Its ability to facilitate triplet–triplet annihilation photon upconversion makes it a valuable component in the development of more efficient light-emitting devices .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-(Anthracen-9-yl)ethanamine, and how can chiral purity be ensured?
- Methodology : Asymmetric synthesis is critical for achieving the desired (R)-configuration. Techniques include:
- Chiral Auxiliaries : Use of enantioselective catalysts (e.g., chiral transition-metal complexes) during the formation of the ethanamine group.
- Resolution Methods : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .
- Purification : HPLC with chiral stationary phases (CSPs) to isolate the (R)-enantiomer from racemic mixtures.
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software ) resolves the absolute configuration of the chiral center and anthracene substituent positioning.
- Spectroscopic Techniques :
- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm connectivity.
- IR Spectroscopy : Identify amine N-H stretching (~3300 cm) and anthracene C-H bending modes .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHN) .
Q. What are the key stability considerations for storing and handling this compound?
- Incompatible Materials : Avoid strong oxidizers (e.g., HNO) and acids, which may protonate the amine or degrade the anthracene core .
- Storage : Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation of the anthracene moiety .
- Degradation Monitoring : Use TLC or HPLC to detect oxidation byproducts (e.g., anthraquinone derivatives) over time .
Advanced Research Questions
Q. How does the chirality of this compound influence its interaction with biological targets?
- Mechanistic Insight : The (R)-configuration determines spatial orientation, affecting binding to enantioselective receptors (e.g., G protein-coupled receptors). Molecular docking simulations (AutoDock Vina) can predict binding affinities compared to the (S)-enantiomer .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to target proteins.
- In Vitro Assays : Compare EC values in cell-based models (e.g., neurotransmitter uptake inhibition) .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Studies : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. Anthracene’s extended π-system enhances electron delocalization, influencing charge-transfer interactions .
- QSAR Modeling : Correlate substituent effects (e.g., amine pK) with biological activity using descriptors like logP and polar surface area .
Q. How can tautomeric equilibria or polymorphism complicate data interpretation for this compound?
- Tautomerism : The anthracene-amine system may exhibit keto-enol tautomerism under acidic/basic conditions. Monitor via H NMR (peak splitting) or UV-vis spectroscopy (shift in λ) .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms. Solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) can isolate stable polymorphs .
Properties
IUPAC Name |
(1R)-1-anthracen-9-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLKNOOWSHXPRB-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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